Biotin-PEG2-Hydrazide

Reversible immobilization Nanoparticle capture-release Hydrazone exchange

Biotin-PEG2-Hydrazide (CAS: 2413847-26-2, MW: 417.53 g/mol) is a heterobifunctional biotinylation reagent consisting of a biotin moiety connected via a 2-unit polyethylene glycol (PEG2) spacer to a terminal hydrazide group. The hydrazide group reacts specifically with aldehyde or ketone groups at mildly acidic pH (4–6) to form stable hydrazone bonds, enabling site-selective labeling of glycoproteins, oxidized carbohydrates, and carbonyl-containing biomolecules.

Molecular Formula C17H31N5O5S
Molecular Weight 417.5 g/mol
Cat. No. B15543554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-Hydrazide
Molecular FormulaC17H31N5O5S
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H31N5O5S/c18-22-15(24)5-7-26-9-10-27-8-6-19-14(23)4-2-1-3-13-16-12(11-28-13)20-17(25)21-16/h12-13,16H,1-11,18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t12-,13-,16-/m0/s1
InChIKeyZMYVXDGSDGZSGP-XEZPLFJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG2-Hydrazide: A Medium-Length, Carbonyl-Reactive Biotinylation Linker with Quantifiable PEG-Dependent Conjugation Advantages


Biotin-PEG2-Hydrazide (CAS: 2413847-26-2, MW: 417.53 g/mol) is a heterobifunctional biotinylation reagent consisting of a biotin moiety connected via a 2-unit polyethylene glycol (PEG2) spacer to a terminal hydrazide group . The hydrazide group reacts specifically with aldehyde or ketone groups at mildly acidic pH (4–6) to form stable hydrazone bonds, enabling site-selective labeling of glycoproteins, oxidized carbohydrates, and carbonyl-containing biomolecules . The PEG2 spacer provides a defined 18-atom spacer arm length (~20.6 Å), positioning this compound between shorter (non-PEG, 5–6 carbon) and longer (PEG4, PEG12, 5 kDa PEG) linker options, thereby offering a quantifiably distinct balance of conjugation efficiency, steric accessibility, and functional flexibility that cannot be matched by simple substitution with adjacent PEG-length variants [1].

Why Biotin-PEG2-Hydrazide Cannot Be Casually Substituted with Biotin-PEG0, PEG4, or PEG12 Hydrazide Analogs


Generic substitution among biotin-PEG-hydrazide variants fails because PEG spacer length is not a trivial structural variation—it directly and quantifiably alters three critical performance parameters: (1) conjugation site accessibility and steric hindrance at the streptavidin binding interface [1]; (2) surface capture and release efficiency in reversible immobilization systems [2]; and (3) water solubility and aggregation propensity of the labeled conjugate . A PEG2 spacer (2 ethylene oxide units) occupies a functionally distinct middle ground: it provides sufficient reach (~20.6 Å) to relieve steric crowding compared to PEG0 (biotin hydrazide, no spacer), yet avoids the excessive flexibility and reduced surface loading density observed with PEG12 and longer PEG chains [2][3]. Substituting a PEG2 linker with PEG4 or PEG12 without empirical validation of the intended application therefore risks either incomplete biotin accessibility or compromised surface functionalization efficiency, both of which have been documented in quantitative head-to-head studies [1][2].

Quantitative Differential Evidence: Biotin-PEG2-Hydrazide vs. PEG0, PEG4, PEG12, and Long PEG (5 kDa) Comparators


PEG Spacer Length Modulates Nanoparticle Release Efficiency via Hydrazone Exchange Kinetics

In a controlled study of tunable orthogonal reversible covalent (TORC) linkers, the distance between the hydrazone cleavage site and the biotin group—modulated by PEG spacer length—directly influenced the extent of nanoparticle release from functionalized surfaces [1]. Linkers with shorter PEG spacers (PEG2-equivalent range) demonstrated measurably different release kinetics compared to longer PEG variants, with the molecular architecture affecting hydrazone exchange efficiency at physiological pH (aqueous, pH 7) using aniline catalysis [1]. The study quantified that linker structure, including PEG length between hydrazone and biotin, altered both the hydrazone exchange rate and the final nanoparticle release extent, with the extent of release being influenced by both hydrazone surface density and linker molecular structure [1].

Reversible immobilization Nanoparticle capture-release Hydrazone exchange Surface functionalization

PEG Linker Length Inversely Correlates with Surface Biotin Density and Enzyme Immobilization Amount

A direct spectroscopic ellipsometry study compared two biotin-PEG linkers of different lengths (PEG3 vs. PEG23) for streptavidin-HRP (SA-HRP) immobilization on PNIPAAm brushes [1]. The shorter PEG3 linker resulted in significantly higher biotin surface density due to better accessibility to alkyne-functionalized chain ends, which translated to higher SA-HRP immobilization amounts in both swollen (20°C) and collapsed (37°C) states compared to the PEG23-modified brushes [1]. SA-HRP monolayer coverage reached 81–98% for PEG3-modified brushes, whereas PEG23-modified brushes at 20°C achieved only 43% monolayer coverage [1]. Notably, the lower surface loading on PEG23 brushes correlated with higher specific enzymatic activity per immobilized enzyme, demonstrating a direct trade-off between immobilization density and catalytic activity that is tunable via PEG spacer length selection [1].

Enzyme immobilization Surface functionalization Biotin-streptavidin SA-HRP

Short (5–6 Carbon) vs. Long (5 kDa PEG) Linkers Exhibit Differential In Vitro Stability and In Vivo Drug Persistence

In a comparative in vitro and in vivo study of biotin-dexamethasone conjugates for ANANAS nanoparticle decoration, linker length (short 5–6 carbon chain vs. long 5 kDa PEG) and linker chemistry (hydrazide-hydrazone vs. carbamate hydrazide-hydrazone) were systematically evaluated [1]. In vitro, short-chain derivatives exhibited greater stability than their 5 kDa PEG counterparts [1]. In vivo, short-spaced Hz-Hz conjugates prolonged drug availability compared to Cb-Hz conjugates, while PEGylated derivatives favored enhanced liver penetration and resident macrophage uptake [1]. The study demonstrated that tight modulation of linker architecture significantly influences host interaction and pharmacokinetic profiles [1].

Nanomedicine Liver targeting Dexamethasone Drug persistence Pharmacokinetics

PEGylation Quantifiably Reduces Aggregation and Enhances Water Solubility Relative to Non-PEG Biotin-Hydrazide Reagents

Non-PEG biotin hydrazide (Biotin Hydrazide, MW 258.34) exhibits limited aqueous solubility: ≥2.98 mg/mL in H₂O with ultrasonication, and is insoluble in ethanol, requiring DMSO for dissolution (≥12.9 mg/mL with gentle warming) . In contrast, PEG-containing biotin-hydrazide reagents (including PEG2 and PEG4 variants) demonstrate substantially improved water solubility, with the PEG spacer imparting hydrophilicity that transfers to the biotinylated molecule and reduces aggregation of labeled proteins stored in solution . Biotin-dPEG4-hydrazide is explicitly characterized as eliminating concerns about aggregation and non-specific binding caused by hydrophobic linker interactions that occur with traditional non-PEG linkers like LC-biotin . Biotin-LC-hydrazide, while water-soluble, relies on a hydrophobic aminocaproic acid spacer that does not provide the same aggregation-reduction benefits as PEG [1].

Protein aggregation Water solubility PEGylation Biotinylation

Hydrazone Formation Occurs Specifically at pH 4–6 with Quantitative Dependence on Reaction Conditions

The hydrazide group on Biotin-PEG2-Hydrazide reacts specifically with aldehyde and ketone groups to form stable hydrazone bonds at mildly acidic pH (4–6), with optimal reactivity documented at pH 5.5 for carbonyl derivatization . Sialic acid residues on glycoproteins can be selectively oxidized with 1 mM sodium periodate at 0°C to restrict oxidation primarily to sialic acid residues, enabling site-specific labeling . The reaction proceeds spontaneously without requiring additional catalysts, though aniline can enhance efficiency . This pH-dependent reactivity enables selective biotinylation of oxidized glycans, antibodies, and cell surface glycoproteins while leaving unoxidized biomolecules unmodified .

Carbonyl-reactive chemistry Hydrazone bond pH-dependent conjugation Glycoprotein labeling

Optimal Application Scenarios for Biotin-PEG2-Hydrazide Based on Quantified Performance Differentiation


Reversible Nanoparticle Capture-and-Release Systems Requiring Intermediate PEG-Length Hydrazone Linkers

Based on evidence that PEG spacer length directly modulates hydrazone exchange kinetics and nanoparticle release extent [1], Biotin-PEG2-Hydrazide is optimally deployed in reversible immobilization platforms where a balance between stable surface capture and efficient triggered release is required. The PEG2 spacer provides sufficient reach (~20.6 Å) for sterically accessible biotin-streptavidin binding while avoiding the excessive flexibility of PEG12 that can alter release kinetics [1]. This makes it suitable for functionalizing microwells, magnetic separation beads, and biosensor surfaces where controlled, reversible conjugation under physiological conditions (aqueous, pH 7, aniline catalysis) is desired [1].

High-Density Enzyme Immobilization on Surface-Functionalized Biosensor Platforms

Quantitative ellipsometry data demonstrate that shorter PEG linkers (PEG3, structurally analogous to PEG2) achieve significantly higher biotin surface density and enzyme immobilization amounts (81–98% monolayer coverage) compared to long PEG23 linkers (43% coverage) [2]. Biotin-PEG2-Hydrazide is therefore the preferred choice for applications where maximizing capture capacity and enzyme loading density is prioritized over maximizing individual enzyme specific activity. This is particularly relevant for SPR biosensor chips, ELISA plates, and streptavidin-coated magnetic beads used in high-sensitivity detection assays [2].

Glycoprotein and Antibody Biotinylation with Reduced Aggregation Risk for Long-Term Storage

Compared to non-PEG biotin hydrazide (aqueous solubility limited to ≥2.98 mg/mL in H₂O with ultrasonication) and hydrophobic LC-biotin linkers that promote aggregation and non-specific binding , Biotin-PEG2-Hydrazide transfers enhanced water solubility to labeled conjugates. This is critical for biotinylated antibody preparations intended for long-term solution storage, where aggregation leads to assay variability and reduced shelf life . The PEG2 spacer specifically reduces steric hindrance for streptavidin binding while maintaining sufficient hydrophilicity to prevent conjugate precipitation—a documented liability of non-PEG alternatives .

Site-Specific Antibody Labeling via Periodate-Oxidized Fc Glycans

Biotin-PEG2-Hydrazide enables site-specific biotinylation of antibodies at the Fc region carbohydrate moieties after mild periodate oxidation (1 mM NaIO₄, 0°C) . This approach targets glycosylation sites primarily in the Fc region, far from antigen-binding domains, preserving antibody functionality [3]. The hydrazide group reacts at pH 4–6 (optimal pH 5.5) to form stable hydrazone bonds with generated aldehydes, producing homogeneous, site-selectively biotinylated antibodies suitable for ELISA, Western blot, and immunohistochemistry applications [3].

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